Aflatoxin B1 is primarily produced by fungi such as Aspergillus flavus and Aspergillus parasiticus, which contaminate crops like maize and peanuts. The compound is classified as a mycotoxin and is known for its carcinogenic properties in humans and animals. AFB1-N7-guanine is formed when Aflatoxin B1 undergoes metabolic activation to form a highly reactive epoxide that subsequently reacts with the N7 position of guanine in DNA, resulting in a stable adduct that can lead to mutagenic changes .
The synthesis of AFB1-N7-guanine can be achieved through various methods:
AFB1-N7-guanine features a unique molecular structure characterized by its covalent bond between the aflatoxin moiety and guanine. The structural formula can be represented as follows:
The compound consists of an aflatoxin backbone linked to the N7 position of guanine via an imidazole ring-opened derivative. This structural modification significantly alters the properties of guanine, impacting its role in DNA replication and repair processes .
AFB1-N7-guanine can undergo several important chemical reactions:
The mechanism by which AFB1-N7-guanine exerts its effects primarily involves:
Research has shown that the presence of AFB1-N7-guanine correlates with increased cancer risk due to its mutagenic potential.
AFB1-N7-guanine possesses several notable physical and chemical properties:
AFB1-N7-guanine serves several critical roles in scientific research:
AFB1 requires metabolic activation to exert genotoxicity, primarily mediated by hepatic cytochrome P450 (CYP) enzymes, notably CYP3A4 and CYP1A2 in humans. These enzymes oxidize AFB1 to AFB1-8,9-epoxide (AFBO), the ultimate carcinogen. The exo isomer of AFBO constitutes >90% of DNA-reactive metabolites due to its optimal stereochemical configuration for DNA binding. This epoxidation occurs at the 8,9-vinyl bond of AFB1’s furan ring, generating a highly electrophilic species. The reaction efficiency varies across species, correlating with carcinogenic susceptibility; humans and rodents exhibit high epoxidation rates, whereas resistant species (e.g., mice) rapidly detoxify AFBO via glutathione S-transferases [4] [9].
AFBO preferentially targets guanine residues in DNA via an SN2 nucleophilic attack mechanism. The C8 atom of AFBO forms a covalent bond with the N7 position of deoxyguanosine (dG), yielding 8,9-dihydro-8-(N7-guanyl)-9-hydroxyaflatoxin B1 (AFB1-N7-dG). Kinetic studies reveal this reaction occurs at 42 s–1 when AFBO intercalates into DNA, with a dissociation constant (Kd) of 0.43 mg mL–1 for DNA complexes [3] [7]. DNA structure enhances AFBO hydrolysis and adduct formation: the double helix accelerates epoxide hydrolysis 3-fold at pH 6.2 due to localized proton fields, facilitating acid catalysis [7].
Table 1: Kinetic Parameters of AFB1-8,9-Epoxide-DNA Interactions
Parameter | Value | Significance |
---|---|---|
DNA Binding Rate (kmax) | 42 s–1 | Speed of adduct formation post-intercalation |
Dissociation Constant (Kd) | 0.43 mg mL–1 | Affinity of AFBO for DNA |
Hydrolysis Acceleration | 3-fold (pH 6.2) | DNA-induced rate enhancement vs. aqueous solution |
AFB1-N7-dG adducts induce significant DNA distortion. Theoretical models indicate AFB1 intercalates between base pairs, with the adduct moiety positioned in the major groove. This intercalation kinks the DNA helix by >39° at the modification site, destabilizing Watson-Crick base pairing. The aflatoxin moiety’s orientation dictates sequence-specific binding preferences: it favors 5'-CpG-3' and 5'-GpG-3' sequences, with enhanced binding at the 3' guanine in tetramers. X-ray crystallography confirms covalent intercalation on the 5' face of guanine, explaining the observed mutational asymmetry where 13% of mutations occur at the base 5' to the modified guanine [2] [3] [8].
AFB1-N7-dG undergoes spontaneous depurination (t1/2 = 150 hours) or rearrangement to the more stable, ring-opened AFB1-formamidopyrimidine (AFB1-FapyGua). This rearrangement involves imidazole ring opening and loss of the positive charge on guanine. AFB1-FapyGua exists as α and β diastereomers, differing in glycosidic bond orientation relative to deoxyribose:
The α isomer is 3–4-fold more persistent in vivo than AFB1-N7-dG and exhibits exceptional mutagenicity (97% error frequency during replication). In primate cells, AFB1-FapyGua is 6-fold more mutagenic than AFB1-N7-dG, primarily inducing G→T transversions due to preferential adenine misincorporation opposite the adduct during translesion synthesis [1] [5] [6].
Table 2: Stability and Mutagenicity Profiles of AFB1-DNA Adducts
Adduct Type | Chemical Stability | Mutagenic Frequency | Primary Mutation |
---|---|---|---|
AFB1-N7-dG | t1/2 = 150 hours | 4% | G→T (80%) |
AFB1-FapyGua (α) | t1/2 > 30 days | 97% | G→T (95%) |
AFB1-FapyGua (β) | t1/2 > 30 days | Highly blocking | N/A |
Figure: Structural Evolution of AFB1-DNA Adducts
AFB1-8,9-epoxide │ │ Covalent binding to dG N7 ▼ AFB1-N7-dG (cationic) → Depurination → Apurinic site │ │ Ring opening ▼ α-AFB1-FapyGua (trans) → Highly mutagenic β-AFB1-FapyGua (cis) → Strong replication block
AFB1-FapyGua adducts evade repair and persist in DNA, causing polymerase stalling. In primate cells, DNA polymerase ζ (pol ζ) predominantly bypasses AFB1-FapyGua, misinserting adenine opposite the adduct, leading to G→T transversions. This signature mutation accounts for >95% of AFB1-induced mutations and mirrors the p53 249ser mutation (AGG→AGT) prevalent in human hepatocellular carcinomas (HCCs) from aflatoxin-endemic regions. The mutation arises when AFB1-FapyGua forms at codon 249 (5'-G*AGG-3'), inducing G→T at the third position [5] [9].
AFB1-FapyGua is repaired primarily by:
Unrepaired adducts trigger replication stress, chromosomal breaks, and apoptosis, contributing to hepatocyte transformation.
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